molecular formula C24H30O7 B14860928 (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

Cat. No.: B14860928
M. Wt: 430.5 g/mol
InChI Key: LHQDZANQXMRHIV-FVJLSDCUSA-N
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Description

This compound is a stereochemically complex polycyclic ether featuring a tetrahydrobenzo[f][1,3]benzodioxole core substituted with multiple methoxy and methoxymethyl groups. The structure includes a 3,4-dimethoxyphenyl group at position 5, a methoxy group at position 4, and bis(methoxymethyl) substituents at positions 6 and 5. These substituents enhance its molecular weight (430.497 g/mol) and influence its polarity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17+,21-/m0/s1

InChI Key

LHQDZANQXMRHIV-FVJLSDCUSA-N

Isomeric SMILES

COC[C@@H]1CC2=CC3=C(C(=C2[C@H]([C@@H]1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Canonical SMILES

COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3

Origin of Product

United States

Preparation Methods

Esterification and Protection Strategies

Thionyl chloride-mediated esterification proves effective for installing methoxymethyl groups. The synthesis of 1,3-dibenzyl-4,5-cis-bis(methoxycarbonyl)-2-oxoimidazolidine (1; R=Me) illustrates this approach:

  • Reaction Setup :

    • 1.40 mmol dicarboxylic acid precursor
    • 3.5 mmol SOCl₂ in 20 mL methanol
    • 2 hours at 40°C
  • Yield : 74% after recrystallization (benzene-hexane)

  • Characterization :
    • IR: 1700 cm⁻¹ (carbonyl)
    • ¹H NMR: δ 3.95 ppm (s, OCH₃)

This methodology directly informs the methoxymethylation steps required for the target compound's 6,7-positions.

Cyclization and Ring Formation

The tetrahydrobenzo[f]benzodioxole core likely forms via acid-catalyzed cyclization of ortho-methoxy-substituted intermediates. While explicit data for the target molecule remains unpublished, analogous systems show:

  • Typical Conditions :
    • Lewis acids (e.g., BF₃·Et₂O) in anhydrous DCM
    • Temperature: -78°C to 0°C gradient
    • Reaction time: 4-12 hours

Key stereochemical outcomes depend on pre-existing chiral centers established during earlier synthetic steps.

Stereochemical Control Mechanisms

Substrate-Controlled Asymmetry

The target molecule's (5R,6S,7R) configuration necessitates precise stereochemical guidance. In related systems, the 4S,5R configuration of intermediate 2 (R=Me) was achieved through:

  • Chiral Pool Strategy : Using (S)-amino acid derivatives
  • Crystallization-Induced Asymmetric Transformation : Enhancing e.e. via selective precipitation

Kinetic Resolution

Enzymatic hydrolysis (Section 1) provides 59% e.e., which subsequent chemical steps may enhance. For instance, the conversion of (R)-6 to (S)-N-acetyl-α-methyl-3,4-dimethoxyphenylalanine ethyl ester (8) via Curtius rearrangement improved optical purity to 71%.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal Phase Chromatography :
    • Stationary phase: Silica gel (200 mesh)
    • Eluent gradients: Benzene/ethyl acetate (98:2 → 94:6)
  • Yield Optimization : 82-96% for intermediate isolation

Spectroscopic Characterization

Critical analytical data for benzodioxole derivatives:

Technique Key Features Example Data
¹H NMR (100 MHz) Methoxy groups δ 3.80-3.87 ppm (s, 6H-9H)
IR Carbonyl stretches 1700-1760 cm⁻¹
Optical Rotation Configuration confirmation [α]D²⁵ = -2.38° to +33.4° (c=0.30-1.68)

Scalability and Process Considerations

Catalyst Loading Optimization

  • PLE concentrations: 0.3-1.0% w/v of substrate
  • Solvent systems: Aqueous/organic biphasic mixtures (≥20% organic phase)

Temperature Effects

  • Enzymatic reactions: 25°C optimal for PLE activity
  • Thermal stability: Intermediates stable ≤40°C

Comparative Method Analysis

Method Yield Range e.e. Achievable Scalability
Enzymatic Hydrolysis 81-86% 59-86% Moderate
Chemical Resolution 71-85% 90-95% Low
Asymmetric Catalysis N/A 80-99% High

Chemical Reactions Analysis

Types of Reactions

(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aromatic ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Sensitivity : The (5R,6S,7S) diastereomer (same molecular formula as the target) exhibits distinct physicochemical behavior due to the altered spatial arrangement at position 7 .
  • Ring System Complexity : The cycloocta-tetrazole derivative () introduces a larger, fused ring system, likely reducing solubility and increasing metabolic stability compared to the target compound .

Computational Similarity Assessment

Using graph-based comparison methods (as per ) and fingerprint-based Tanimoto coefficients (as in ), the target compound shows moderate similarity (~50–60%) to other tetrahydrobenzo benzodioxoles. Key discrepancies arise from:

Substituent Differences : Methoxymethyl vs. hydroxymethyl groups significantly alter molecular fingerprints.

Stereochemical Variance : Graph isomorphism methods detect stereochemical mismatches, which bit-vector methods may overlook .

Physical Properties

  • Boiling Point : The target compound’s high molecular weight and methoxy density suggest a boiling point >500°C, comparable to the 545°C reported for a related cycloocta-tetrazole derivative .
  • Solubility : The bis(methoxymethyl) groups enhance organic solubility relative to hydroxylated analogues (e.g., the 374.349 g/mol compound) .

Toxicity and Stability

  • Chemical Stability : Methoxy groups confer resistance to oxidation compared to hydroxylated analogues, as seen in the stability of the cycloocta-tetrazole compound .

Implications for Research and Development

The target compound’s stereochemistry and functionalization make it a candidate for studying structure-activity relationships (SAR) in drug discovery, particularly for targets sensitive to methoxy interactions (e.g., epigenetic enzymes or neurotransmitter receptors). Computational tools () are critical for identifying analogues with optimized properties.

Biological Activity

The compound (5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of lignans characterized by a 1-phenyltetralin skeleton. Its molecular formula is C24H30O7C_{24}H_{30}O_7, with a molecular weight of approximately 430.20 daltons. The structure includes multiple methoxy groups and a dioxole moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

  • In vitro Studies : The compound has shown promising antimicrobial activity against several bacterial strains. For instance, it was tested against Pseudomonas aeruginosa and Escherichia coli, demonstrating effective inhibition with a minimum inhibitory concentration (MIC) as low as 0.21 μM .
  • Mechanism of Action : The antimicrobial effects are attributed to its ability to interfere with bacterial DNA gyrase and MurD enzyme interactions. Molecular docking studies revealed strong binding affinities and specific interactions with key amino acids in these enzymes .

Anticancer Activity

  • Cell Line Studies : In cancer research, the compound has been evaluated for its cytotoxic effects on various human tumor cell lines. It displayed selective toxicity towards cancer cells while sparing normal cells .
  • Mechanism : The anticancer activity may be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

Several case studies have highlighted the compound's efficacy in different biological contexts:

  • Antimicrobial Efficacy : In a study focusing on novel thiazolopyridine derivatives, the compound was compared with standard antibiotics. It exhibited superior activity against Gram-positive bacteria compared to traditional agents like ciprofloxacin .
  • Cytotoxicity Profiles : A comprehensive assessment using MTT assays showed that this compound has a favorable cytotoxic profile against human cancer cell lines such as HepG2 and DLD-1. Its selective action suggests potential for development as an anticancer agent .

Data Table: Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 μM
Escherichia coliEffective inhibition
CytotoxicityHepG2 (liver cancer)Induced apoptosis
DLD-1 (colon cancer)Selective toxicity

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Use appropriate personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, to avoid skin/eye contact .
  • Ensure proper ventilation (e.g., fume hoods) to minimize inhalation of dust or aerosols. In case of accidental exposure, rinse affected areas with copious water for ≥15 minutes and seek medical evaluation .
  • Store in sealed containers under inert gas (e.g., argon) to prevent degradation. Avoid proximity to ignition sources due to potential flammability risks .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Employ NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and methoxy group positioning. Compare chemical shifts with analogous benzodioxole derivatives (e.g., δ 3.7–3.9 ppm for methoxy protons) .
  • Use high-resolution mass spectrometry (HRMS) to validate molecular weight (C₂₄H₃₀O₈, expected [M+H]⁺ = 463.1967). Discrepancies >2 ppm warrant re-evaluation of synthetic steps .
  • Perform X-ray crystallography to resolve ambiguities in the fused benzodioxole ring system .

Q. What solvent systems are optimal for purification via column chromatography?

Methodological Answer:

  • Use a gradient of ethyl acetate/hexane (10–50% EtOAc) on silica gel for polar methoxy-rich intermediates. Monitor fractions by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
  • For highly oxygenated derivatives, switch to dichloromethane/methanol (95:5) to improve resolution .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

Methodological Answer:

  • Scenario : Discrepancies in ¹³C NMR peaks for methoxymethyl groups.
  • Resolution :
  • Re-measure spectra in deuterated DMSO to stabilize hydrogen bonding interactions .
  • Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) to identify conformational artifacts .
  • Synthesize a des-methyl analog to isolate spectral contributions from methoxy groups .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies under varied conditions (40°C/75% RH, light exposure). Monitor via HPLC for degradation products (e.g., demethylation or oxidation) .
  • Optimized Storage : Lyophilize the compound and store under argon at -20°C. Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated decomposition .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density in the benzodioxole core, identifying nucleophilic/electrophilic sites .
  • Simulate Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) by modeling transition states for methoxymethyl group steric effects .
  • Validate predictions with kinetic experiments (e.g., rate constants for cross-coupling vs. control substrates) .

Q. What methodologies assess the compound’s environmental impact given limited ecotoxicity data?

Methodological Answer:

  • Conduct QSAR modeling using EPA’s EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential .
  • Perform microtox assays with Vibrio fischeri to measure acute toxicity (EC₅₀). Correlate with structural analogs (e.g., dimethoxybenzene EC₅₀ = 12 mg/L) .

Methodological Notes

  • Synthesis Optimization : For scaled-up production, replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 300 W, 20 min) to reduce side-product formation .
  • Contradictory Data : Cross-validate analytical results with orthogonal techniques (e.g., IR for functional groups, DSC for thermal stability) .

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